6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
描述
属性
IUPAC Name |
6-bromo-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BrN5O2S/c26-19-8-9-21-20(15-19)24(33)31(25(34)28-21)16-17-4-6-18(7-5-17)23(32)30-13-11-29(12-14-30)22-3-1-2-10-27-22/h1-7,10,19-21H,8-9,11-16H2,(H,28,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDNIESURUOGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary targets of 6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one are the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
this compound interacts with its targets, EGFR and HER2, by inhibiting their activity . This inhibition results in the disruption of the signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
The compound affects the EGFR and HER2 signaling pathways . By inhibiting these receptors, this compound disrupts the downstream effects of these pathways, which include cell growth, proliferation, and survival .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impact its bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation . This is achieved through the disruption of EGFR and HER2 signaling pathways .
生物活性
The compound 6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article aims to summarize the known biological activities of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a bromo substituent, a piperazine moiety, and a tetrahydroquinazolinone core, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that similar compounds with tetrahydroquinazolinone structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinazolinones have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| Tetrahydroquinazolinone Derivative | Antibacterial against S. aureus | |
| Tetrahydroquinazolinone Derivative | Antifungal against Candida albicans |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Compounds with similar piperazine and quinazolinone scaffolds have been reported to inhibit cancer cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .
Enzyme Inhibition
The compound's design suggests it may act as an inhibitor for various enzymes. Specifically, compounds with similar structures have been studied for their inhibitory effects on protein kinases and phosphodiesterases, which are critical in cancer and inflammatory pathways .
Study on Antimicrobial Efficacy
In a recent study published in bioRxiv, researchers synthesized a library of heterocyclic compounds including derivatives of tetrahydroquinazolinones and evaluated their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that specific substitutions on the quinazolinone core enhanced activity against the bacterium .
Study on Anticancer Properties
Another study focused on the synthesis of piperazine-containing quinazolinones and their cytotoxic effects on various cancer cell lines. The researchers found that modifications at the phenyl ring significantly improved anticancer activity compared to unmodified analogs .
科学研究应用
Pharmacological Applications
-
Antitumor Activity :
- Research indicates that derivatives of tetrahydroquinazoline exhibit significant antitumor properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation in various in vitro assays. For instance, studies have demonstrated that modifications in the piperazine ring can enhance cytotoxic effects against specific cancer cell lines .
- Antimicrobial Properties :
- Neuropharmacological Potential :
Case Studies
Several case studies highlight the efficacy of tetrahydroquinazoline derivatives, including the compound :
- Case Study 1 : A study published in Drug Target Insights reported the synthesis and evaluation of various tetrahydroquinazoline derivatives. Among them, compounds structurally related to 6-Bromo-3 showed promising results in reducing tumor growth in xenograft models .
- Case Study 2 : An investigation into the antimicrobial properties of similar compounds revealed that certain modifications led to enhanced activity against resistant strains of bacteria, such as MRSA. This underscores the potential of 6-Bromo-3 as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Bromo Substitution : The bromo group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
- Piperazine Moiety : Variations in the piperazine ring can significantly affect binding affinity to biological targets, impacting both efficacy and safety profiles.
相似化合物的比较
Comparison with Structural Analogs
Core Structure and Substituent Variations
The target compound shares structural similarities with several analogs, differing primarily in substituents on the quinazolinone core and the piperazine moiety. Key comparisons include:
Quinazolinone Derivatives
- : 6-Bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Difference: The piperazine substituent is a 4-methoxyphenyl group instead of pyridin-2-yl.
: 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
Heterocyclic Cores with Bromo and Piperazine Groups
Structural and Electronic Effects
Piperazine Substituents
The piperazine ring is a common feature in drug design due to its ability to enhance solubility and serve as a linker. Substitutions on the piperazine nitrogen significantly modulate properties:
- Pyridin-2-yl (Target Compound) : Introduces a basic nitrogen capable of hydrogen bonding.
- 4-Methoxyphenyl () : Increases lipophilicity and electron-donating effects.
Sulfanylidene vs. Oxo Groups
The sulfanylidene (C=S) group at position 2 in the target compound contrasts with oxo (C=O) groups in analogs like . Sulfur’s larger atomic size and lower electronegativity may influence tautomerism and binding interactions .
Data Tables
Table 1: Structural Comparison of Key Compounds
常见问题
Basic: What optimized synthetic routes are recommended for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps:
- Cyclization : Use phosphorous oxychloride (POCl₃) at 120°C to facilitate ring closure, as demonstrated in analogous quinazolinone syntheses .
- Coupling Reactions : Employ 4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenylmethyl groups via nucleophilic substitution or amide bond formation. Optimize reaction times (4–6 hours) and solvents (e.g., glacial acetic acid) to improve yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol or ethyl acetate) yield >70% purity .
Basic: What analytical methods are critical for structural characterization?
Answer:
- X-ray Crystallography : Resolve crystallographic ambiguities by growing single crystals via slow evaporation (ethanol/ethyl acetate). Analyze dihedral angles (e.g., 22.0° between pyrazole and pyrimidine rings) and hydrogen-bonding networks (N–H⋯O, C–H⋯Br) .
- Spectroscopy : Confirm tautomeric forms using ¹H/¹³C NMR (DMSO-d₆) and IR (C=O stretch at ~1680 cm⁻¹) .
Basic: How should purification be optimized to minimize impurities?
Answer:
- Chromatography : Use gradient elution (hexane → ethyl acetate) for intermediates. For final compounds, employ reverse-phase HPLC (C18 column, acetonitrile/water) to isolate impurities like 4-(4-chlorophenyl)piperazine derivatives .
- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate for non-polar byproducts) .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
- Comparative Assays : Replicate activity studies (e.g., antimicrobial, kinase inhibition) under standardized conditions (pH, temperature) to isolate batch-specific variations .
- Purity Verification : Quantify impurities (e.g., via LC-MS) to correlate residual byproducts (e.g., <0.1% dihydrochloride salts) with reduced efficacy .
Advanced: What computational strategies predict binding modes and selectivity?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Prioritize residues forming hydrogen bonds with the pyridinylpiperazine moiety .
- DFT Calculations : Calculate electrostatic potential maps to rationalize regioselectivity in electrophilic substitutions (e.g., bromination at C6) .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Answer:
- Substituent Variation : Modify the bromo group (C6) to fluoro or iodo analogs to assess steric/electronic effects on receptor affinity .
- Core Modifications : Replace the sulfanylidene group with carbonyl to evaluate tautomerism-driven activity changes .
Safety: What precautions are essential for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (H315, H319 hazards) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
Analytical: How to validate batch consistency in large-scale synthesis?
Answer:
- UHPLC : Monitor retention times (Ascentis® Express column, 2.7 µm particles) for impurities like 4-phenylpiperazin-1-yl derivatives .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
Pharmacological: What target validation strategies are recommended?
Answer:
- Enzyme Assays : Use fluorescence polarization to measure inhibition constants (Kᵢ) for kinases (e.g., PI3Kγ) .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 cells (48-hour exposure) .
Stability: How to assess hydrolytic degradation under physiological conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
